The synthesis of 4-cyano-N-(m-tolyl)piperidine-1-carboxamide typically involves several key steps:
The molecular structure of 4-cyano-N-(m-tolyl)piperidine-1-carboxamide can be described as follows:
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide can undergo various chemical reactions:
The mechanism of action for 4-cyano-N-(m-tolyl)piperidine-1-carboxamide involves its interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 4-cyano-N-(m-tolyl)piperidine-1-carboxamide include:
4-Cyano-N-(m-tolyl)piperidine-1-carboxamide has several potential applications:
This comprehensive overview highlights the significance of 4-cyano-N-(m-tolyl)piperidine-1-carboxamide within chemical research and its potential implications across various scientific domains. Further experimental studies will enhance our understanding of its properties and applications.
The identification of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide arose from systematic high-throughput screening (HTS) campaigns targeting kinases and other ATP-dependent enzymes. Public chemical repositories such as PubChem (CID 84528562) cataloged this compound early as part of diverse piperidine carboxamide libraries designed for broad biological evaluation [1]. Its initial discovery pathway involved:
Table 1: Key Molecular Properties of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O | Balanced heteroatom count for solubility & permeability |
| Molecular Weight | 193.25 g/mol | Optimal for CNS/peripheral targeting |
| logP (Predicted) | ~1.8 | Facilitates membrane penetration |
| Hydrogen Bond Acceptors | 3 (1 carboxamide O, CN N, C=O) | Enhanced target engagement capacity |
| Rotatable Bonds | 3 | Conformational flexibility for binding adaptation |
| Structural Alert | None significant | Low predicted metabolic instability |
The compound's primary therapeutic significance resides in its dual mechanism of kinase modulation, targeting both catalytic (kinase domain, KD) and regulatory (polo-box domain, PBD) regions:
Table 2: Kinase Inhibition Profile of Piperidine Carboxamide Derivatives
| Kinase Target | Domain Targeted | Inhibition IC₅₀ (μM) | Therapeutic Implication |
|---|---|---|---|
| Plk1 PBD | Polo-Box Domain | 4.38 ± 0.41 | Mitotic disruption in cancers |
| Plk2 PBD | Polo-Box Domain | >50 | Reduced neurotoxic risk |
| Plk3 PBD | Polo-Box Domain | >50 | Avoidance of tumor suppressor inhibition |
| PKCα | Catalytic Domain | 9-22* | Potential for angiogenesis modulation |
| VEGFR2 | Catalytic Domain | 15-40* | Angiogenesis inhibition |
Data from structurally analogous derivatives; exact values compound-dependent [2] [5] [7]
The 4-cyano piperidine carboxamide core serves as a versatile molecular framework for generating structurally diversified therapeutics through rational modifications:
N1-Position: Acylation or sulfonylation instead of carboxamide retains potency against some targets but may alter selectivity profiles [4].
Disease-Adaptive Hybridization:
GPCR-Targeted Agents: Patent applications (WO2007110237A2) claim analogs as G-protein coupled bile acid receptor 1 (TGR5) agonists, where the m-tolyl group is replaced with napthyl to enhance allosteric modulation [10].
Prodrug Strategies: S-Methylation of triazole-containing derivatives significantly improved oral bioavailability (>80% in rodent models) while maintaining the parent compound's target affinity, demonstrating the scaffold's compatibility with advanced delivery approaches [2].
Table 3: Structure-Activity Relationship (SAR) Guide for Scaffold Optimization
| Molecular Region | Permissible Modifications | Biological Impact |
|---|---|---|
| Piperidine C4 substituent | -CN > -CONH₂ > -COOH > -CH₃ | Cyano maximizes affinity & membrane transit |
| Carboxamide N-aryl group | m-Tolyl ≈ 3,4-diF-phenyl > phenyl ≫ pyridyl | Electron-rich aromatics enhance Plk1 PBD affinity |
| N1-Linker | Carboxamide > sulfonamide ≫ acyl | Carboxamide maintains hinge H-bond potential |
| Piperidine nitrogen | Quaternary salts (improved solubility) | May enable CNS delivery but reduce passive diffusion |
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: